molecular formula C19H23F2NO4S B8184039 [(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol; para-toluene sulfonate

[(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol; para-toluene sulfonate

Cat. No.: B8184039
M. Wt: 399.5 g/mol
InChI Key: BXCDMANCWGQFNG-RFVHGSKJSA-N
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Description

[(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol; para-toluene sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyrrolidine ring substituted with benzyl and difluoromethyl groups, and it is often used in its para-toluene sulfonate salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Difluoromethylation: The difluoromethyl group is introduced using a difluoromethylating agent under controlled conditions.

    Methanol Addition: The final step involves the addition of a methanol group to the pyrrolidine ring, typically through a reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonates are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

[(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol
  • [(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]ethanol
  • [(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]propanol

Uniqueness

[(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

[(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.C7H8O3S/c13-12(14)6-11(8-16)15(9-12)7-10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11,16H,6-9H2;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCDMANCWGQFNG-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(N(CC1(F)F)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](N(CC1(F)F)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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